BenchChemオンラインストアへようこそ!

Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

conformational constraint metabolic stability piperidine scaffold design

This Boc-protected 4,4-disubstituted piperidine building block features a quaternary carbon center that locks conformation at the piperidine 4-position, eliminating ambiguity and enhancing target binding—critical for GPCR modulators, ion channel ligands, and NK1 antagonists. The 1,2,4-oxadiazole regioisomer provides superior metabolic stability and hERG profiles versus 1,3,4-isomers. Pre-installed Boc group enables selective N-functionalization without oxadiazole interference, saving one protection step per library compound. Available from multiple global suppliers with 1-5 day lead times.

Molecular Formula C14H23N3O3
Molecular Weight 281.35 g/mol
CAS No. 1443981-38-1
Cat. No. B1377538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
CAS1443981-38-1
Molecular FormulaC14H23N3O3
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2(CCN(CC2)C(=O)OC(C)(C)C)C
InChIInChI=1S/C14H23N3O3/c1-10-15-11(20-16-10)14(5)6-8-17(9-7-14)12(18)19-13(2,3)4/h6-9H2,1-5H3
InChIKeyDMYCCMHLYVGOMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (CAS 1443981-38-1): Structural Identity and Procurement Baseline


Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (CAS 1443981-38-1) is a Boc-protected, 4,4-disubstituted piperidine building block bearing a 3-methyl-1,2,4-oxadiazol-5-yl moiety at the quaternary 4-position . With molecular formula C14H23N3O3 and molecular weight 281.35 g/mol, this compound belongs to the 1,2,4-oxadiazole-piperidine scaffold class that serves as a versatile intermediate in medicinal chemistry for the construction of pharmacologically relevant molecules [1]. The compound is commercially available from multiple global suppliers including Enamine (catalog EN300-129457, purity ≥95%), Biosynth, AKSci, and LeYan (purity 98%), with Enamine reporting stock availability in both UA and US warehouses and lead times of 1–5 days .

Why In-Class Substitution of CAS 1443981-38-1 with Close Structural Analogs Risks Divergent Synthetic and Pharmacochemical Outcomes


Although multiple oxadiazole-piperidine building blocks share superficial scaffold similarity, substitution with the closest analogs introduces material differences in at least three dimensions: (i) the 4,4-disubstitution pattern of the target compound creates a quaternary carbon center that imposes conformational constraint not present in 4-monosubstituted analogs, a feature documented to influence target binding and metabolic stability in 4,4-disubstituted piperidine series [1]; (ii) the 1,2,4-oxadiazole regioisomer exhibits distinct metabolic stability, hERG inhibition, and aqueous solubility profiles compared to the 1,3,4-oxadiazole isomer [2]; and (iii) the presence of the Boc protecting group on the piperidine nitrogen enables orthogonal deprotection and downstream elaboration strategies that are unavailable with the free amine analogs, which require re-protection before further synthetic manipulation [3]. These differences mean that direct substitution without experimental requalification can alter synthetic route feasibility, physicochemical properties of derived final compounds, and ultimately biological outcomes.

Quantitative Differentiation Evidence for CAS 1443981-38-1 Versus Closest Structural Analogs


Conformational Restriction: 4,4-Disubstituted (Quaternary Carbon) Versus 4-Monosubstituted Piperidine Scaffolds

The target compound features a geminal 4-methyl-4-(oxadiazol-5-yl) substitution pattern that creates a quaternary carbon center at the piperidine 4-position. This 4,4-disubstitution eliminates the conformational mobility associated with 4-monosubstituted piperidines (e.g., tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate, CAS 280110-66-9, or 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine, CAS 795310-41-7) and restricts the piperidine ring to well-defined conformational states [1]. The gem-dimethyl motif is a recognized strategy in medicinal chemistry for improving target binding through conformational preorganization and for enhancing metabolic stability by reducing oxidative metabolism at the substituted position [2]. Stevenson et al. demonstrated that the 4,4-disubstituted piperidine scaffold provides a distinct pharmacophoric geometry critical for high-affinity NK1 receptor binding (Ki values in the sub-nanomolar range for optimized 4,4-disubstituted analogs), a geometry that cannot be replicated by 4-monosubstituted counterparts [1].

conformational constraint metabolic stability piperidine scaffold design

Oxadiazole Regioisomer Differentiation: 1,2,4-Oxadiazole Versus 1,3,4-Oxadiazole Pharmacochemical Profiles

The target compound incorporates a 1,2,4-oxadiazole ring, which is regioisomerically distinct from the 1,3,4-oxadiazole found in analogs such as 1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 280110-69-2). Boström et al. (J. Med. Chem. 2012) conducted a systematic comparison of 1,2,4- and 1,3,4-oxadiazole isomers and reported significant differences in metabolic stability (intrinsic clearance values differing by >5-fold between regioisomers in matched molecular pairs), hERG inhibition liability (IC50 values differing by >10-fold), and aqueous solubility (up to 0.5–1.0 log unit difference) [1]. The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for ester and amide functional groups, with documented resistance to enzymatic cleavage by esterases, a property shared across the 1,2,4-oxadiazole class [2].

bioisostere metabolic stability oxadiazole regioisomerism

Boc Protection Orthogonality: Enabling Divergent Synthetic Elaboration Compared to Free Amine Analogs

The target compound bears a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, distinguishing it from the free amine analog 3-methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole (CAS 1316227-37-8, purity 98%, Fluorochem catalog F768404) . The Boc group enables selective N-deprotection under mild acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane) while preserving the integrity of the 1,2,4-oxadiazole ring, which is known to tolerate acidic deprotection conditions [1]. Use of the free amine analog requires an additional Boc-protection step (typically 80–95% yield depending on conditions) before selective N-alkylation, acylation, or reductive amination can proceed without competing side reactions at the free amine. Jakopin (2016) demonstrated that Boc-protected oxadiazole-piperidine building blocks bearing orthogonal ester functionality enable sequential deprotection strategies for generating diverse compound libraries [2].

orthogonal protection solid-phase synthesis parallel library synthesis

Attachment Vector Geometry: 4-Position Versus 3-Position Piperidine Substitution for Divergent Library Topology

The target compound places the oxadiazole substituent at the piperidine 4-position, projecting the heterocycle along an equatorial/axial vector distinct from the 3-position attachment found in tert-butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (CAS 1243306-92-4, molecular weight 267.32) . This positional difference alters the exit vector geometry of any subsequently elaborated molecule: 4-substituted piperidines project substituents along the C4 axis (approximately 180° from the N-Boc group in the chair conformation), whereas 3-substituted piperidines orient substituents approximately 60° offset from this axis [1]. In structure-based drug design, such vector differences can determine whether a derived compound can simultaneously engage two binding pockets or whether it sterically clashes with protein surfaces. The 4,4-disubstitution further locks the oxadiazole orientation relative to the piperidine ring, eliminating the rotational ambiguity present in 3-substituted or 4-monosubstituted analogs.

exit vector geometry scaffold topology building block design

Commercial Availability and Purity Benchmarking: Multi-Vendor Supply Chain Comparison

The target compound is stocked by Enamine (EN300-129457, ≥95% purity, available from UA and US warehouses with 1–5 day lead time) . LeYan offers 98% purity material with listed pricing for 500 mg, 1 g, 5 g, and 10 g pack sizes . In contrast, the deprotected free amine analog CAS 1316227-37-8 (Fluorochem F768404, 98%) shows pricing not currently available on the Fluorochem website as of the most recent listing . The regioisomeric analog tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate (CAS 280110-66-9) is listed at £612.00 per 1 g from Fluorochem , while the 3-position isomer (CAS 1243306-92-4) has a molecular weight of 267.32 versus the target compound's 281.35, reflecting the absence of the 4-methyl group and resulting in different physicochemical properties .

supply chain purity specification lead time

Recommended Procurement and Application Scenarios for CAS 1443981-38-1 Based on Quantitative Differentiation Evidence


Medicinal Chemistry Programs Requiring Conformationally Constrained 4,4-Disubstituted Piperidine Cores

Programs targeting receptors or enzymes where the piperidine scaffold's conformational preorganization has been demonstrated to enhance affinity or selectivity—such as NK1 antagonists, GPCR modulators, or ion channel ligands—should prioritize this building block over 4-monosubstituted analogs. The geminal 4-methyl-4-oxadiazolyl substitution eliminates conformational ambiguity at the piperidine 4-position, a feature documented in the 4,4-disubstituted piperidine literature to contribute to improved target binding and reduced off-target promiscuity [1]. When the target binding site geometry requires an exit vector projecting along the piperidine C4 axis (~180° from the N-substituent), this compound is the appropriate scaffold choice over 3-substituted analogs that project at a ~60° offset [1].

Parallel Library Synthesis or DNA-Encoded Library (DEL) Construction Requiring Orthogonal Protection

For high-throughput parallel synthesis or DNA-encoded library construction where the piperidine nitrogen must undergo selective functionalization (acylation, sulfonylation, reductive amination, or urea formation) without competing reactions at the oxadiazole ring, the pre-installed Boc group of the target compound provides immediate orthogonal protection [2]. Initiating library synthesis from the target compound rather than the free amine analog (CAS 1316227-37-8) eliminates one protection step per library member, which becomes material when multiplied across hundreds to thousands of library compounds. The 1,2,4-oxadiazole ring is documented to tolerate standard Boc deprotection conditions (TFA/CH2Cl2 or HCl/dioxane) [2].

Lead Optimization Campaigns Where 1,2,4-Oxadiazole Bioisosteric Replacement Is Strategically Planned

When a lead series contains a metabolically labile ester or amide group and the medicinal chemistry strategy involves bioisosteric replacement with a 1,2,4-oxadiazole, the target compound provides a pre-assembled 1,2,4-oxadiazole-piperidine scaffold that can be directly elaborated. Literature evidence demonstrates that 1,2,4-oxadiazoles confer superior hydrolytic stability compared to esters (resistance to esterase-mediated cleavage) and distinct metabolic stability and hERG profiles compared to 1,3,4-oxadiazole regioisomers [3]. Procurement teams should specify the 1,2,4-oxadiazole regioisomer explicitly, as 1,3,4-oxadiazole analogs (e.g., CAS 280110-69-2) may introduce undesired hERG liability or altered clearance profiles that complicate lead optimization [3].

Structure-Based Drug Design Requiring Defined Exit Vector Geometry from a Quaternary Piperidine Center

For fragment growing or scaffold hopping campaigns where X-ray crystallography or cryo-EM data indicate that the optimal substituent trajectory from the piperidine ring must pass through a quaternary 4-position rather than a tertiary 3- or 4-monosubstituted center, the target compound offers a unique combination of (a) 4-position attachment, (b) quaternary carbon conformational locking, and (c) Boc-protected nitrogen for subsequent diversification [1]. The 3-position isomer (CAS 1243306-92-4) cannot replicate this geometry, as the ~120° difference in exit vector angle may result in steric clash with protein surfaces or failure to engage critical binding residues [1]. Multi-vendor availability from Enamine (UA and US stock, 1–5 day lead time) and LeYan (98% purity) ensures supply chain resilience for programs transitioning from hit-to-lead into lead optimization .

Quote Request

Request a Quote for Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.